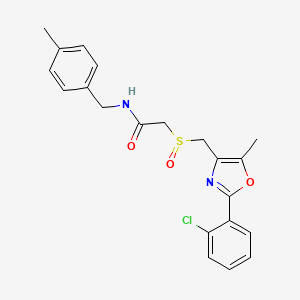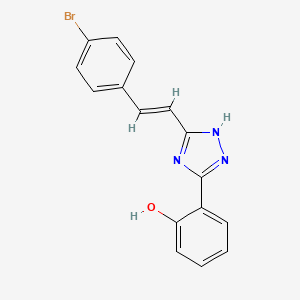
2-(((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-332074 is a chemical compound with the molecular formula C21H17N3O3. It is known for its role as a casein kinase 1δ inhibitor, which makes it significant in various scientific research fields, particularly in the study of neurodegenerative disorders .
Méthodes De Préparation
The synthesis of WAY-332074 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide and pyridine derivatives. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process may involve heating to specific temperatures to facilitate the reactions . Industrial production methods for WAY-332074 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
WAY-332074 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
WAY-332074 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a tool for studying the role of casein kinase 1δ in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative disorders, such as Alzheimer’s disease.
Industry: It may be used in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
WAY-332074 exerts its effects by inhibiting the activity of casein kinase 1δ. This enzyme is involved in various cellular processes, including the regulation of circadian rhythms and cell cycle progression. By inhibiting this enzyme, WAY-332074 can modulate these processes, which is particularly useful in the study of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
WAY-332074 can be compared with other casein kinase inhibitors, such as WAY-311066 and WAY-321539. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties. WAY-332074 is unique in its specific inhibition of casein kinase 1δ, making it a valuable tool for targeted research .
Similar Compounds
WAY-311066: Another casein kinase 1δ inhibitor with similar applications in neurodegenerative research.
WAY-321539: A compound with a different molecular structure but similar inhibitory effects on casein kinase
Propriétés
Formule moléculaire |
C21H21ClN2O3S |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-7-9-16(10-8-14)11-23-20(25)13-28(26)12-19-15(2)27-21(24-19)17-5-3-4-6-18(17)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
Clé InChI |
OXXJGHNUOYYVIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816268.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816317.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)